molecular formula C11H12N2O2 B11764562 Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate

Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B11764562
M. Wt: 204.22 g/mol
InChI Key: ZXIXIXFEEXHMKS-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These reactions typically involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes under solvent-based or green chemistry conditions . Catalysts such as Ce@STANPs/ZrO2 in water have been used to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or interfering with cellular pathways, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate stands out due to its unique ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-ethyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-7-4-5-8-9(6-7)13-10(12-8)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

ZXIXIXFEEXHMKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N2)C(=O)OC

Origin of Product

United States

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